2-Nitro-3-hydroxyisonicotinic acid
Description
2-Nitro-3-hydroxyisonicotinic acid is a derivative of isonicotinic acid (4-pyridinecarboxylic acid) featuring a nitro (-NO₂) group at the 2-position and a hydroxyl (-OH) group at the 3-position.
Properties
Molecular Formula |
C6H4N2O5 |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
3-hydroxy-2-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-4-3(6(10)11)1-2-7-5(4)8(12)13/h1-2,9H,(H,10,11) |
InChI Key |
BDPKNPUQDXKFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid typically involves nitration and hydroxylation reactions. One common method involves the nitration of 4-pyridinecarboxylic acid followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Safety measures are crucial due to the use of strong acids and bases.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-nitro-4-pyridinecarboxylic acid.
Reduction: Formation of 3-hydroxy-2-amino-4-pyridinecarboxylic acid.
Substitution: Formation of various substituted pyridinecarboxylic acids depending on the substituent used.
Scientific Research Applications
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and participate in redox reactions, affecting biological pathways. The compound can inhibit or activate enzymes, alter cellular signaling, and interact with DNA or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-nitro-3-hydroxyisonicotinic acid with its analogs based on substituent positions, functional groups, and available experimental data.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound* | C₆H₃N₂O₅ | 183.10 | Not provided | Not reported | -NO₂ (2), -OH (3), -COOH (4) |
| 2-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | [5345-47-1] | 295–297 | -NH₂ (2), -COOH (4) |
| 4-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | [24242-19-1] | Not reported | -NH₂ (4), -COOH (2) |
| 5-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | Not provided | Not reported | -NH₂ (5), -COOH (2) |
*Inferred data for this compound.
Key Observations
Molecular Weight and Substituent Effects: The nitro and hydroxyl groups in this compound increase its molecular weight (183.10 g/mol) compared to aminonicotinic acids (138.12 g/mol) due to the higher atomic mass of nitro (-NO₂) versus amino (-NH₂) groups .
Melting Points and Solubility: 2-Aminonicotinic acid exhibits a high melting point (295–297°C) due to strong intermolecular hydrogen bonding from the -NH₂ and -COOH groups . In contrast, the nitro group in this compound may reduce hydrogen-bonding capacity, leading to a lower predicted melting point. The hydroxyl group at the 3-position could improve solubility in polar solvents compared to non-hydroxylated analogs.
Synthetic and Stability Considerations: Nitro groups are typically more reactive and less stable than amino groups, suggesting that this compound may require specialized storage (e.g., protection from light and moisture) compared to the aminonicotinic acids listed in the evidence .
Biological and Industrial Relevance: Aminonicotinic acids are precursors in pharmaceutical synthesis (e.g., antitubercular agents). The nitro and hydroxyl groups in this compound may confer unique bioactivity, though further studies are needed to confirm this.
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